molecular formula C8H4FNO2 B13686840 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B13686840
M. Wt: 165.12 g/mol
InChI Key: BPELYDDBTZMWOC-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile is a fluorinated aromatic compound featuring a benzodioxole core substituted with a fluorine atom at position 6 and a cyano group at position 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the nitrile group serves as a versatile functional group for further derivatization .

Properties

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

6-fluoro-1,3-benzodioxole-5-carbonitrile

InChI

InChI=1S/C8H4FNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2

InChI Key

BPELYDDBTZMWOC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and the carbonitrile group play crucial roles in determining its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (NO₂, CN): The nitro-substituted analog exhibits higher reactivity in catalytic oxidations, achieving yields up to 95% .
  • Halogen Substituents (F, Br) : Fluorine improves metabolic stability, while bromine enables Suzuki-Miyaura coupling for complex molecule synthesis .
  • Alkoxy Groups (OCH₃) : Methoxy-substituted derivatives are prioritized in drug discovery due to improved solubility and bioavailability .

Catalytic Approaches

  • Fe-N3/NC-1100 Catalyst : Used for oxidative synthesis of nitriles, including 6-nitrobenzo[d][1,3]dioxole-5-carbonitrile, under mild conditions (visible light, air) .
  • Thiocyanate Radical Mediated Dehydration : Efficient for synthesizing benzo[d][1,3]dioxole-5-carbonitrile derivatives, achieving 89% yield for the parent compound .

Functionalization Strategies

  • Bromination : 6-Bromo derivatives serve as intermediates for introducing aryl/heteroaryl groups via cross-coupling .
  • Amination: 6-Aminobenzo[d][1,3]dioxole-5-carbonitrile (CAS 187164-87-0) is synthesized for bioactive molecule development .

Physicochemical and Spectroscopic Properties

  • Melting Points : Nitro and bromo analogs generally exhibit higher melting points due to stronger intermolecular interactions.
  • NMR Shifts : The fluorine atom in 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile causes deshielding of adjacent protons, contrasting with the parent compound’s δ 7.22 (dd) and δ 6.07 (s) signals .
  • MS Data : The parent compound shows [M+H]+ at m/z 147.9, consistent with its molecular formula .

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